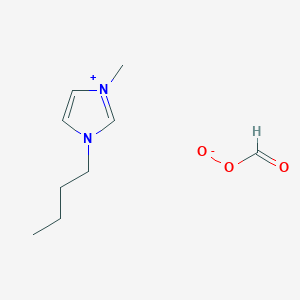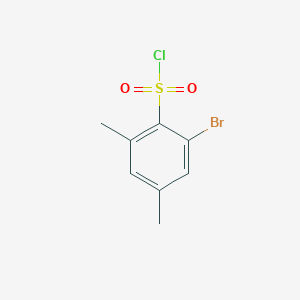![molecular formula C12H11F3N4O2 B12332350 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine CAS No. 178403-36-6](/img/structure/B12332350.png)
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of methoxy groups at the 4 and 6 positions of the pyrimidine ring, and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine typically involves multiple steps. The process often starts with the preparation of the pyridine and pyrimidine precursors, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Preparation of Pyridine Precursor: The pyridine precursor can be synthesized through a series of reactions, including halogenation, nitration, and reduction.
Preparation of Pyrimidine Precursor: The pyrimidine precursor is usually prepared via condensation reactions involving appropriate starting materials.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine precursors using reagents such as palladium catalysts under controlled conditions.
Chemical Reactions Analysis
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Scientific Research Applications
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine can be compared with other similar compounds, such as:
2,6-Dimethoxy-3-(trifluoromethyl)pyridine: This compound shares a similar trifluoromethyl group but differs in the position of the methoxy groups.
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: This compound has a coumarin ring structure instead of a pyrimidine ring.
N-Methyl-3,4-dimethoxybenzylamine: This compound has a benzylamine structure with methoxy groups at different positions.
Properties
CAS No. |
178403-36-6 |
|---|---|
Molecular Formula |
C12H11F3N4O2 |
Molecular Weight |
300.24 g/mol |
IUPAC Name |
4,6-dimethoxy-N-[3-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11F3N4O2/c1-20-8-6-9(21-2)18-11(17-8)19-10-7(12(13,14)15)4-3-5-16-10/h3-6H,1-2H3,(H,16,17,18,19) |
InChI Key |
FOHUVEQSVOMUOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC2=C(C=CC=N2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


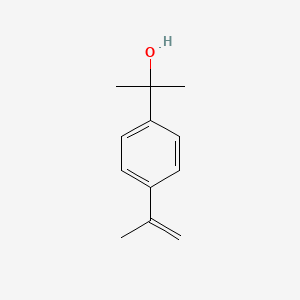

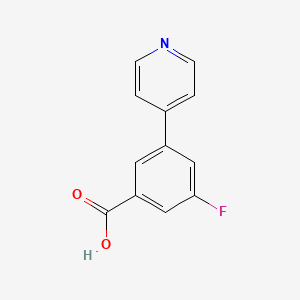

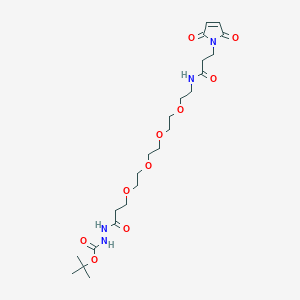
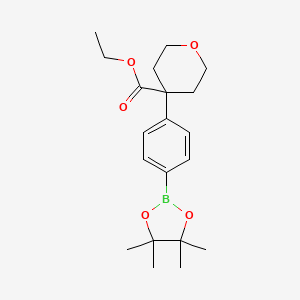
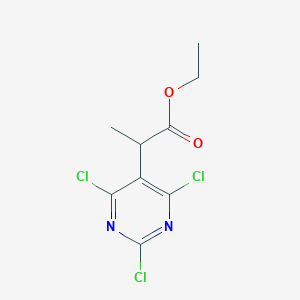

![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
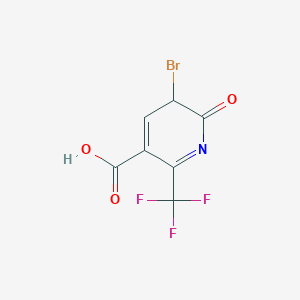
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
